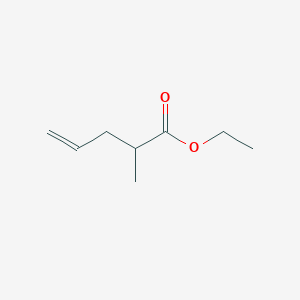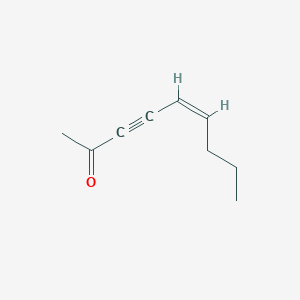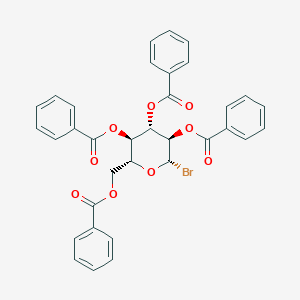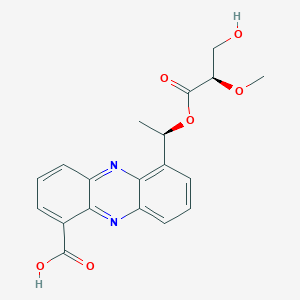
1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves reactions under specific conditions to yield the desired product. For instance, the practical synthesis of CCR5 antagonists, which might share structural similarities with the target compound, involves esterification and a Claisen type reaction, followed by a Suzuki−Miyaura reaction and subsequent hydrolysis and amidation steps to achieve the final product (Ikemoto et al., 2005). This example demonstrates the complexity and specificity required in the synthesis of advanced organic molecules.
Molecular Structure Analysis
Molecular structure determination is critical for understanding the compound's physical and chemical properties. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed for this purpose. For related compounds, crystal structure analysis has provided insights into the molecular configuration, intermolecular interactions, and overall geometry, which are essential for predicting reactivity and interactions with biological targets (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical behavior of 1H-2-Benzopyran derivatives often involves reactions that exploit the reactive sites present in the molecule, such as the carboxylic acid group, the hydroxyl group, and potential electrophilic sites. These sites facilitate reactions including esterification, amidation, and conjugation with other molecules, which can significantly alter the compound's properties and potential applications. A study on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones exemplifies the type of chemical transformations these compounds can undergo, leading to the formation of various derivatives with different properties (Şener et al., 2002).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. These properties are critical for determining the conditions under which the compound can be used, stored, and applied in various contexts. Studies on similar compounds provide valuable data on these properties, facilitating the application of these molecules in scientific and industrial settings.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are pivotal in determining the compound's applications and how it interacts with other substances. The synthesis and characterization of compounds, like the one described by Song et al. (2004), who explored novel scaffolds for combinatorial synthesis of coumarins, highlight the innovative approaches to modifying chemical properties to achieve specific outcomes (Song et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
Antiallergic Activity : Synthesized derivatives of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine exhibited antiallergic activity in rats. The activity varied based on the substituents at the 2-position and was enhanced with certain alkyl groups, especially isopropyl at the 7-position (Nohara et al., 1985).
Synthesis of Fused Pyranones : Derivatives of fused 3-hydroxymethyl-pyran-4-ones, including 1H-2-benzopyran-7-carboxylic acid analogs, were synthesized, demonstrating the versatility of these compounds in chemical synthesis (Philipp & Jirkovsky, 1979).
Gastroprotective Activity : Structural analysis of 6-[[1(S)-(3(S),4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-amino]-4(S), 5(S)-dihydroxy-6-oxo-3(S)-ammoniohexanoate derivatives showed varying levels of gastroprotective activity in rats. Modifications at the amino acid moiety significantly influenced activity, highlighting the importance of the 1H-2-benzopyran-1-one skeleton for activity (Shimojima & Hayashi, 1983).
Synthetic Applications and Derivatives
Synthesis of Mangostins : Synthesis of mangostins involved acylation of 5,7-bisbenzyloxy-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran, indicating the utility of 1H-2-benzopyran derivatives in complex organic syntheses (Lee, 1982).
Diuretic and Uricosuric Activities : Derivatives like [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids showed potent natriuretic and uricosuric activities, demonstrating their potential in pharmacological applications (Kitagawa et al., 1991).
Oxidation Studies : Studies on the oxidation of 4-oxo-4H-1-benzopyran-3-carboxaldehydes to carboxylic acids and derivatives emphasize the chemical reactivity and potential applications of these compounds in synthetic chemistry (Yoshimasa et al., 1981).
Propiedades
IUPAC Name |
5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFWJKYWJMZKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936751 | |
| Record name | 5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- | |
CAS RN |
16281-39-3 | |
| Record name | Ochratoxin alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016281393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-OCHRATOXIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EEQ4NWW8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



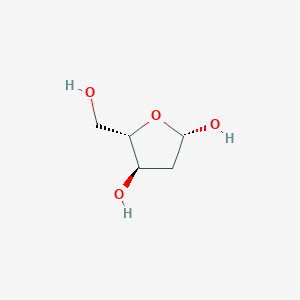


![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
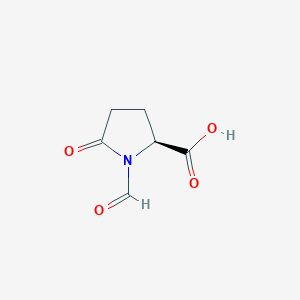


![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)

